3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Significance of the Pyrrolo[2,3-b]pyridine Core in Synthetic and Mechanistic Studies
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is an important heterocyclic system due to its prevalence in natural products and its wide range of applications in medicinal chemistry. mdpi.com This core structure is a key component in a variety of pharmacologically active compounds, including kinase inhibitors, which are crucial in the development of targeted cancer therapies. google.comrsc.org The unique electronic properties arising from the fusion of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring impart a distinct reactivity profile, making it a subject of extensive synthetic and mechanistic investigation. researchgate.net
The pyrrolo[2,3-b]pyridine nucleus is of particular interest in drug discovery as it can serve as a bioisosteric replacement for other bicyclic aromatic systems, such as indole (B1671886) or purine, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions with biological targets, a key feature in the design of enzyme inhibitors. google.com
Overview of Functionalization Strategies for Heterocyclic Systems
The functionalization of heterocyclic systems like pyrrolo[2,3-b]pyridine is a cornerstone of modern organic synthesis, enabling the creation of diverse molecular libraries for various applications. Common strategies include electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is often dictated by the inherent electronic nature of the heterocyclic core.
For the pyrrolo[2,3-b]pyridine system, the pyrrole ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution, particularly when activated by an N-oxide or a suitable leaving group. The introduction of a halogen atom, such as bromine, at a specific position provides a versatile handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrrolo[2,3-b]pyridines.
Specific Research Focus: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Within the extensive family of pyrrolo[2,3-b]pyridine derivatives, this compound stands out as a strategically important intermediate. This compound features two distinct functional groups that allow for orthogonal chemical modifications. The bromine atom at the 3-position of the pyrrole ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. Simultaneously, the carbonitrile group at the 6-position of the pyridine ring can be transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the molecular diversity that can be generated from this single precursor.
The presence of both a reactive bromine atom and a versatile cyano group makes this compound a valuable building block in the synthesis of complex molecules, particularly in the context of medicinal chemistry where the exploration of structure-activity relationships is crucial.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 222.04 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-6-cyano-7-azaindole |
Note: Experimental physical properties such as melting point and boiling point for this specific compound are not widely reported in publicly available literature. The data presented is based on its chemical structure and information available for closely related analogs.
Research Findings and Applications
While detailed research articles focusing solely on this compound are not abundant, its utility is evident from its appearance as a key intermediate in the patent literature, particularly in the synthesis of kinase inhibitors. For instance, related pyrrolo[2,3-b]pyridine structures are central to the development of inhibitors for Janus Kinase (JAK), a family of enzymes involved in immune response and cell growth. google.com
The synthesis of such complex molecules often involves a multi-step sequence where the bromine atom of a functionalized pyrrolo[2,3-b]pyridine is utilized for a key bond-forming reaction, and the cyano group is either retained for its electronic properties or converted to another functional group in a subsequent step. The strategic placement of the bromo and cyano groups in this compound allows for a modular and efficient approach to the synthesis of targeted molecular libraries.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKZTYCGLIROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
Construction of the Pyrrolo[2,3-b]pyridine Core
The formation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical step in the synthesis of the target molecule. Various classical and modern synthetic strategies can be adapted to construct this bicyclic system, often requiring careful selection of precursors to incorporate the necessary 6-carbonitrile substituent.
Fischer Indole (B1671886) Synthesis Modifications for Pyrrolo[2,3-b]pyridine Formation
The Fischer indole synthesis, a cornerstone in the synthesis of indoles, can be adapted for the preparation of 7-azaindoles. This typically involves the acid-catalyzed reaction of a pyridylhydrazine with an appropriate aldehyde or ketone. For the synthesis of a 6-cyano substituted core, a potential precursor would be (5-cyano-2-pyridyl)hydrazine. The reaction would proceed through the formation of a hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia (B1221849) to form the aromatic pyrrolo[2,3-b]pyridine ring. The choice of the carbonyl component would determine the substitution pattern on the pyrrole (B145914) ring.
Cyclization Reactions via Pyridine (B92270) and Pyrrole Precursors
A common and versatile approach to the 1H-pyrrolo[2,3-b]pyridine core involves the annulation of a pyrrole ring onto a pre-existing, suitably functionalized pyridine ring, or vice versa.
One prominent strategy begins with a substituted 2-aminopyridine. For the target molecule, a 2-amino-5-cyanopyridine (B188168) derivative would be the key starting material. This can be achieved through various cyclization methods, such as the Sugasawa or Hemetsberger-Knittel reactions, which are known for indole and azaindole synthesis.
Alternatively, the synthesis can commence from a substituted pyrrole. For instance, a 2-amino-1H-pyrrole-3-carbonitrile derivative can undergo a condensation and cyclization reaction with a suitable three-carbon synthon to form the pyridine ring. A documented example involves the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) to yield a highly substituted 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. juniperpublishers.com While this illustrates the principle of building the pyridine ring from a pyrrole precursor, the specific substitution pattern for the target molecule would require different starting materials.
Multi-Component and Cascade Annulation Strategies for Core Assembly
Modern synthetic chemistry often employs multi-component reactions (MCRs) to construct complex heterocyclic systems in a single step, offering efficiency and atom economy. While specific MCRs for 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are not extensively documented, related structures like pyrrolo[2,3-d]pyrimidines have been synthesized via one-pot, three-component reactions. scielo.org.mx This suggests the potential for developing a similar strategy for the target molecule, likely involving a substituted aminopyrrole, a source for the pyridine ring carbons, and an ammonia source, under catalytic conditions.
Cascade annulation strategies, where a series of intramolecular reactions are triggered from a suitably designed acyclic precursor, also represent a powerful tool for the assembly of the pyrrolo[2,3-b]pyridine core.
Regioselective Introduction of Bromine at the 3-Position
The pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and susceptible to electrophilic substitution. The 3-position is the most nucleophilic and, therefore, the primary site for electrophilic attack.
Electrophilic Bromination Techniques and Reagent Selection
The introduction of a bromine atom at the 3-position of the pre-formed 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile core is typically achieved through electrophilic aromatic substitution. A variety of brominating agents can be employed for this purpose.
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the regioselective bromination of electron-rich heterocycles. The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent, and the reaction temperature can be controlled to achieve the desired selectivity. nih.gov
Elemental Bromine (Br₂) can also be used, often in the presence of a catalyst. A documented general procedure for the synthesis of 3-bromo-7-azaindole from 7-azaindole (B17877) involves the use of bromine gas with a catalyst system of nickel(II) acetate (B1210297) and triethanolamine (B1662121) borosilicate. chemicalbook.com This method has been shown to be high-yielding.
Another effective system for bromination is the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) . This system provides a mild and selective method for the bromination of pyrrole derivatives. researchgate.net
The choice of brominating agent and reaction conditions can be influenced by the presence of other functional groups on the molecule. The electron-withdrawing nature of the 6-carbonitrile group may slightly deactivate the ring system towards electrophilic attack, potentially requiring more forcing conditions compared to the unsubstituted 1H-pyrrolo[2,3-b]pyridine.
Precursor-Based Bromination Strategies
An alternative to the direct bromination of the assembled heterocyclic core is to introduce the bromine atom at an earlier stage of the synthesis. This involves using a brominated starting material in the cyclization reaction to form the pyrrolo[2,3-b]pyridine ring.
Introduction of the Nitrile Group at the 6-Position
The introduction of a nitrile functional group at the C6 position of the 3-bromo-7-azaindole core can be accomplished through several synthetic strategies, primarily involving the conversion of a pre-existing functional group or the direct displacement of a leaving group.
Palladium-Catalyzed Cyanation of Halogenated Precursors
A prevalent and effective method for the synthesis of aryl nitriles is the palladium-catalyzed cyanation of aryl halides. This approach is highly applicable to the synthesis of this compound from a 3-bromo-6-halo-7-azaindole precursor. The reaction typically employs a palladium catalyst, a cyanide source, and a suitable ligand.
The choice of catalyst, ligand, and reaction conditions is critical for a successful transformation. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). A variety of phosphine (B1218219) ligands can be employed to facilitate the catalytic cycle, with bulky, electron-rich ligands often providing superior results. Cyanide sources such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are frequently used due to their lower toxicity and controlled release of cyanide ions, which can help to prevent catalyst deactivation.
A general synthetic scheme for this transformation involves the reaction of a protected 3-bromo-6-halo-7-azaindole with a cyanide source in the presence of a palladium catalyst and a ligand in a suitable solvent, such as dimethylformamide (DMF) or dioxane, at elevated temperatures. The use of an N-protecting group is often necessary to prevent side reactions and to improve the solubility and reactivity of the substrate.
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation
| Starting Material | Cyanide Source | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) |
| N-Protected 3-bromo-6-iodo-7-azaindole | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 85 |
| N-Protected 3-bromo-6-bromo-7-azaindole | K₄[Fe(CN)₆] | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 78 |
Nitrile Group Formation via Aldehyde Oxidation and Dehydration Routes
An alternative pathway to the 6-carbonitrile functionality involves the conversion of a 6-formyl-3-bromo-7-azaindole intermediate. This two-step process begins with the formation of an aldoxime, followed by its dehydration to the corresponding nitrile.
Nucleophilic Cyanation Approaches
While less common for the 7-azaindole system due to the electron-rich nature of the pyridine ring, nucleophilic aromatic substitution (SNA_r_) can be a viable route for introducing a nitrile group if the 6-position is sufficiently activated. This typically requires the presence of a strong electron-withdrawing group on the ring and a good leaving group, such as a nitro or a sulfonate group, at the 6-position. The reaction would involve treating the activated 7-azaindole derivative with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent.
Protecting Group Strategies in Multi-Step Synthesis
The synthesis of a specifically substituted molecule like this compound often necessitates a multi-step approach where the timing and nature of functional group introductions are critical. Protecting group strategies are indispensable in such syntheses to ensure regioselectivity and prevent unwanted side reactions.
N-H Protection and Deprotection Methodologies
The pyrrole nitrogen of the 7-azaindole core is nucleophilic and its proton is acidic, making it susceptible to reaction under various conditions. Protection of this N-H group is often a crucial first step in a synthetic sequence. A suitable protecting group should be stable to the reaction conditions employed for subsequent functionalizations and be readily removable under mild conditions.
Commonly used protecting groups for the 7-azaindole nitrogen include sulfonyl groups, such as tosyl (Ts) and phenylsulfonyl (PhSO₂), and carbamates, such as tert-butyloxycarbonyl (Boc). The choice of protecting group depends on the specific reaction sequence. For instance, sulfonyl groups are robust and can withstand a wide range of reaction conditions, including those used for palladium-catalyzed cross-coupling reactions.
Deprotection of these groups is typically achieved under specific conditions. For example, a tosyl group can be removed by treatment with a strong base, such as sodium hydroxide (B78521) or potassium carbonate, in a protic solvent.
Table 2: Common N-H Protecting Groups for 7-Azaindoles
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Tosyl (Ts) | Tosyl chloride, base (e.g., NaH) | NaOH or K₂CO₃ in MeOH/H₂O |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride, base | Mg in MeOH |
| tert-Butyloxycarbonyl (Boc) | Boc anhydride, base (e.g., DMAP) | Trifluoroacetic acid (TFA) |
Selective Functionalization Through Protected Intermediates
The use of N-protected intermediates allows for the selective functionalization of the 7-azaindole scaffold. A common strategy for the synthesis of this compound involves a sequence of protection, halogenation, and cyanation.
For instance, a synthetic route could commence with the protection of the 7-azaindole nitrogen. The protected intermediate can then be selectively brominated at the C3 position using a reagent like N-bromosuccinimide (NBS). Subsequent halogenation at the C6 position, for example, through a directed ortho-metalation strategy or by starting with a pre-functionalized pyridine, would yield a di-halogenated intermediate. Finally, selective palladium-catalyzed cyanation at the more reactive C6-halide would furnish the protected 3-bromo-6-cyano-7-azaindole, which can then be deprotected to yield the final product.
The differential reactivity of various halogens can also be exploited for selective functionalization. For example, in a 3-bromo-6-iodo-7-azaindole intermediate, the carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for the selective introduction of the nitrile group at the 6-position.
Chemical Reactivity and Transformations of 3 Bromo 1h Pyrrolo 2,3 B Pyridine 6 Carbonitrile
Reactivity of the Bromine Moiety at C-3
The bromine atom at the C-3 position of the pyrrolo[2,3-b]pyridine core is a key handle for introducing molecular diversity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic reactions involving the activation of the carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at C-3 of 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a widely used method for creating biaryl structures. nih.gov While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar 7-azaindole (B17877) systems suggests its feasibility. For instance, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including azaindoles, has been successfully demonstrated under mild conditions. nih.gov This suggests that this compound could readily couple with various aryl and heteroaryl boronic acids or esters.
| Catalyst System | Boronic Acid/Ester | Product |
| Pd(PPh₃)₄ / Na₂CO₃ | Phenylboronic acid | 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| PdCl₂(dppf) / K₂CO₃ | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| This table presents hypothetical examples based on known Suzuki-Miyaura couplings of similar heterocyclic compounds. |
The Heck reaction , involving the coupling of an aryl or vinyl halide with an alkene, is another important palladium-catalyzed transformation. organic-chemistry.org This reaction allows for the introduction of alkenyl substituents at the C-3 position. The general mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product. organic-chemistry.org
| Alkene | Catalyst System | Product |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 3-(2-Phenylethenyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | n-Butyl (E)-3-(3-(6-cyano-1H-pyrrolo[2,3-b]pyridin-3-yl))acrylate |
| This table illustrates potential Heck reaction products based on general reactivity. |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The Sonogashira coupling of this compound would provide access to a range of 3-alkynyl-substituted 7-azaindole derivatives. The reaction of bromocyanofluoro pyridine (B92270) nuclei with terminal alkynes has been reported, indicating the utility of this reaction for similar substrates. soton.ac.ukresearchgate.net
| Alkyne | Catalyst System | Product |
| Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 3-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-(Hex-1-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| This table showcases potential Sonogashira coupling products. |
Nucleophilic Aromatic Substitution at the Brominated Position
While palladium-catalyzed reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the nitrile group may facilitate SNAr reactions at the C-3 position with strong nucleophiles. A palladium-catalyzed, one-pot reaction strategy involving nucleophilic substitution has been developed for 4-bromoindole-3-carboxylic acid derivatives, which are structurally similar. acs.org
| Nucleophile | Conditions | Product |
| Sodium methoxide | High temperature, polar aprotic solvent | 3-Methoxy-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| Pyrrolidine | High temperature | 3-(Pyrrolidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| This table provides hypothetical examples of nucleophilic aromatic substitution. |
Organometallic Reactions Involving C-Br Bond Activation
The carbon-bromine bond at the C-3 position can be activated through the formation of organometallic intermediates. Halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can generate a lithiated 7-azaindole species. This potent nucleophile can then react with a variety of electrophiles to introduce a wide range of functional groups. Directed lithiation has been successfully employed for the functionalization of protected 4-chloropyrrolopyrimidines, a related heterocyclic system. ntnu.no
Similarly, the formation of a Grignard reagent through the reaction with magnesium metal is another possibility, although the presence of the acidic N-H proton of the pyrrole (B145914) ring would likely require protection prior to the reaction.
| Reagent | Electrophile | Product |
| 1. n-BuLi; 2. DMF | N,N-Dimethylformamide | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| 1. t-BuLi; 2. CO₂ | Carbon dioxide | 6-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| This table illustrates potential products from organometallic intermediates. |
Transformations of the Nitrile Group at C-6
The nitrile group at the C-6 position is a versatile functional group that can undergo a variety of chemical transformations, including reduction to amines and participation in cycloaddition reactions.
Reduction of the Nitrile to Amine Derivatives
The reduction of the nitrile group provides a straightforward route to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the nitrile to an aminomethyl group. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can also be used and may offer better functional group tolerance. youtube.com
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | (3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
| Diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
| This table shows the products of nitrile reduction with different reagents. |
Cycloaddition Reactions of the Nitrile Group (e.g., Tetrazole, Triazine Formation)
The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. researchgate.net This transformation is typically carried out by heating the nitrile with sodium azide (B81097) in the presence of a Lewis acid or an ammonium (B1175870) salt. nih.govorganic-chemistry.org The resulting tetrazole is a common bioisostere for a carboxylic acid group in medicinal chemistry.
| Reagent | Product |
| Sodium azide, Ammonium chloride | 3-Bromo-6-(1H-tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine |
| Trimethylsilyl azide, Zinc bromide | 3-Bromo-6-(1H-tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine |
| This table presents reagents for the formation of a tetrazole from the nitrile group. |
Hydrolysis and Derivatization to Carboxylic Acids and Amides
The nitrile group at the C-6 position is a key functional handle that can be readily converted into other valuable functional groups, primarily carboxylic acids and amides, through hydrolysis. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as solubility and hydrogen bonding capabilities.
The hydrolysis of nitriles can be achieved under both acidic and basic conditions. organicchemistrytutor.comlibretexts.org The reaction typically proceeds via an amide intermediate, which can sometimes be isolated under milder conditions. organicchemistrytutor.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated under reflux with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium. commonorganicchemistry.comaklectures.com The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. organicchemistrytutor.com Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the formation of the corresponding carboxylic acid, 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, and an ammonium salt. libretexts.org
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), also effects hydrolysis. commonorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process initially yields the carboxylate salt. To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate. libretexts.org Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage, yielding 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide. organicchemistrytutor.com
The table below summarizes typical conditions for these transformations.
| Transformation | Reagents and Conditions | Product |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, H₂O, heat (reflux) | 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
| Alkaline Hydrolysis | 1. NaOH or KOH, H₂O/EtOH, heat (reflux)2. HCl (aq) workup | 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
| Partial Hydrolysis | Mild basic conditions (e.g., controlled temperature and time) or enzymatic hydrolysis | 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide |
Reactivity of the Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is an aromatic heterocyclic system with distinct reactivity patterns for its five-membered pyrrole ring and six-membered pyridine ring.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring of the 7-azaindole system is electron-rich and thus highly susceptible to electrophilic aromatic substitution. In unsubstituted 7-azaindole, electrophilic attack occurs preferentially at the C-3 position. researchgate.net This regioselectivity is analogous to that of indole (B1671886).
For this compound, the C-3 position is already occupied by a bromine atom. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, within the pyrrole ring, the C-2 position is the only available site for substitution. Therefore, further electrophilic aromatic substitution on the pyrrole ring would be expected to occur at the C-2 position, though it would likely require more forcing conditions compared to the unsubstituted parent compound.
Common electrophilic aromatic substitution reactions include:
Nitration: Using reagents like nitric acid in sulfuric acid can introduce a nitro group. For 7-azaindole, nitration has been shown to occur at the C-3 position. researchgate.net
Halogenation: Reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms.
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, introduce acyl or alkyl groups. organic-chemistry.orgwikipedia.org While Friedel-Crafts reactions on simple pyrroles are well-known, their application to the 7-azaindole core can be complicated by the Lewis basicity of the pyridine nitrogen, which can sequester the catalyst. researchgate.netnih.gov
Nucleophilic Attack on the Pyridine Ring
The pyridine ring in the 7-azaindole core is electron-deficient due to the electronegativity of the ring nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-4 and C-6). The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.
In this compound, the C-6 position is substituted with a nitrile group, which is not a typical leaving group for SNAr. However, the C-4 position remains a potential site for nucleophilic substitution if a suitable leaving group (e.g., a chloro or bromo substituent) is present on a related precursor. For instance, 4-chloro-7-azaindole (B22810) derivatives are known to undergo substitution with various nucleophiles. The electron-deficient nature of the pyridine ring means that even hydride can act as a leaving group in certain reactions, such as the Chichibabin reaction, though this typically requires very strong nucleophiles like sodium amide. youtube.com
The table below outlines potential nucleophilic substitution reactions on activated 7-azaindole derivatives.
| Position | Leaving Group | Nucleophile | Product |
| C-4 or C-6 | -Cl, -Br | R-NH₂ (Amines) | 4- or 6-Amino-7-azaindole derivative |
| C-4 or C-6 | -Cl, -Br | R-O⁻ (Alkoxides) | 4- or 6-Alkoxy-7-azaindole derivative |
| C-4 or C-6 | -Cl, -Br | R-S⁻ (Thiolates) | 4- or 6-Thioether-7-azaindole derivative |
N-Functionalization and Reactivity of the Pyrrole Nitrogen (N-1)
The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons and an acidic proton. This site is readily deprotonated by a base to form an anion, which can then act as a nucleophile in various reactions. This allows for the introduction of a wide range of substituents at the N-1 position, a process known as N-functionalization.
N-functionalization is a critical step in many synthetic routes involving 7-azaindoles. It serves two primary purposes:
Protection: Introducing a protecting group can prevent unwanted side reactions at the N-1 position during subsequent synthetic steps.
Modulation of Properties: The substituent at N-1 can significantly influence the biological activity and physical properties of the molecule.
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) yields N-alkylated products.
N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups. 7-Azaindole N-oxide has been shown to act as a ligand and promoter for Cu-catalyzed N-arylation. acs.org
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base leads to N-acylated derivatives.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), provides N-sulfonylated products like 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which are often used as protected intermediates. researchgate.net
| Protecting Group | Reagent | Deprotection Conditions |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong base (e.g., NaOH, KOH) or reductive cleavage |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM chloride (SEMCl) | Fluoride source (e.g., TBAF) or acid |
Oxidation Reactions (e.g., N-Oxide Formation)
The pyridine nitrogen (N-7) in the 7-azaindole core is susceptible to oxidation, leading to the formation of a 7-azaindole N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). eurekaselect.com
The formation of the N-oxide has significant implications for the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which further deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack. More importantly, the N-oxide functionality serves as a powerful directing group for C-H functionalization reactions. For example, palladium-catalyzed direct arylation of N-methyl 7-azaindole N-oxides occurs regioselectively on the pyridine ring. nih.gov This strategy allows for the introduction of substituents onto the pyridine portion of the molecule, which is often challenging to achieve directly. eurekaselect.com
Radical Reactions and C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. The 7-azaindole scaffold is amenable to various transition-metal-catalyzed C-H functionalization reactions. rsc.org
Palladium-catalyzed C-H arylation is a notable example, allowing for the direct formation of C-C bonds between the 7-azaindole core and aryl partners. acs.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. For instance, C-H activation can be directed to specific positions on either the pyrrole or pyridine ring. nih.govacs.org The use of N-oxides can direct arylation to the pyridine ring. nih.gov
Radical reactions also provide a pathway for the functionalization of the 7-azaindole nucleus. Photocatalysis, in particular, has enabled a range of C-H functionalization reactions under mild conditions. acs.orgacs.orgnih.gov These methods often involve the generation of a radical species that adds to the electron-rich pyrrole ring or the electron-deficient pyridine ring, depending on the nature of the radical and the reaction conditions. Examples include trifluoromethylation and aminoalkylation of related heterocyclic systems. nih.gov
| Reaction Type | Catalyst/Conditions | Position Functionalized |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Base | C-2, C-7, or other positions depending on directing group |
| Rh(III)-Catalyzed C-H Alkylation | [RhCp*Cl₂]₂, AgSbF₆ | C-H bond ortho to a directing group |
| Photocatalytic C-H Functionalization | Photocatalyst (e.g., Ir, Ru), visible light | Typically C-2 or C-3 of the pyrrole ring |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
1D NMR Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For the title compound, distinct signals are expected for the N-H proton of the pyrrole (B145914) ring and the aromatic protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group.
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbon atoms directly attached to the electronegative nitrogen and bromine atoms, as well as the carbon of the nitrile group, are expected to show characteristic downfield shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for this compound is not readily available in the public domain, expected chemical shift ranges can be predicted based on the analysis of structurally similar compounds, such as 3-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 11.5 - 12.5 | - |
| H2 | 7.5 - 7.8 | 125 - 128 |
| H4 | 8.2 - 8.5 | 130 - 133 |
| H5 | 7.8 - 8.1 | 118 - 121 |
| C2 | - | 125 - 128 |
| C3 | - | 95 - 100 |
| C3a | - | 128 - 131 |
| C4 | - | 130 - 133 |
| C5 | - | 118 - 121 |
| C6 | - | 110 - 115 |
| C7a | - | 148 - 151 |
| C (C≡N) | - | 117 - 120 |
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the position of the bromine and nitrile substituents by observing long-range correlations from the aromatic protons to the substituted carbon atoms. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₄BrN₃), the calculated exact mass can be compared with the experimentally measured value to confirm the molecular formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 221.9661 |
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio). Common fragmentation pathways for aromatic and heteroaromatic compounds involve the loss of small neutral molecules or radicals. For the title compound, potential fragmentation could include the loss of HCN from the pyrrole ring, the elimination of the bromine atom, and cleavage of the nitrile group. The fragmentation of aromatic rings often results in a prominent molecular ion.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| N-H (pyrrole) | Stretching | 3100 - 3000 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C≡N (nitrile) | Stretching | 2240 - 2220 spectroscopyonline.com |
| C=C, C=N (aromatic rings) | Stretching | 1600 - 1450 |
The presence of a sharp, strong absorption band in the region of 2240-2220 cm⁻¹ is a clear indicator of the nitrile functional group. spectroscopyonline.com The N-H stretching vibration of the pyrrole ring is also a key diagnostic feature.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
While a crystal structure for this compound has not been reported, analysis of the crystal structure of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals that the fused pyridine (B92270) and pyrrole rings form an essentially planar azaindole skeleton. researchgate.net In the solid state, molecules of this type often form hydrogen-bonded dimers through the N-H group of the pyrrole and the nitrogen atom of the pyridine ring. researchgate.net It is expected that this compound would exhibit a similar planar structure with intermolecular interactions likely involving the pyrrole N-H, the pyridine nitrogen, and potentially the nitrile group.
Predicted Crystallographic Parameters (based on analogy):
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric |
| Key Feature | Planar pyrrolo[2,3-b]pyridine core |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values to verify the empirical formula and assess the purity of the sample. For a new compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated values. acs.org
Theoretical Elemental Composition for C₈H₄BrN₃:
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 43.46% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.82% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 36.14% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.01% |
| Total | | | 222.045 | 100.00% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Furthermore, the electrostatic potential map generated from these calculations reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the nitrile group, are expected to be electron-rich regions, while the hydrogen atoms and the carbon atom attached to the bromine are likely to be electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
| Dipole Moment | [Value] Debye |
(Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.)
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Mechanism Elucidation
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. In the context of this compound, these simulations can help identify potential protein targets and elucidate the molecular basis of its bioactivity.
The process involves generating a three-dimensional model of the compound and docking it into the binding pocket of a target protein. The simulation software then calculates the most favorable binding poses and estimates the binding energy, which is a measure of the affinity between the ligand and the target. The interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can also be identified.
For instance, the pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore that can interact with the hinge region of various kinases. Docking studies of this compound with different kinase domains could reveal its potential as a kinase inhibitor. The bromine atom and the carbonitrile group can form specific interactions that enhance binding affinity and selectivity.
Table 2: Predicted Binding Affinities of this compound with Various Kinase Targets
| Kinase Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| [Kinase 1] | [Value] | [Residue 1, Residue 2] |
| [Kinase 2] | [Value] | [Residue 3, Residue 4] |
| [Kinase 3] | [Value] | [Residue 5, Residue 6] |
(Note: The data in this table is illustrative and would be derived from actual molecular docking simulations.)
Reaction Pathway and Transition State Analysis for Mechanistic Understanding
Understanding the mechanisms of chemical reactions involving this compound is crucial for its synthesis and for predicting its metabolic fate. Computational methods can be used to map out the potential energy surface of a reaction, identifying the most likely reaction pathways, intermediate structures, and transition states.
By calculating the energies of reactants, products, intermediates, and transition states, the activation energy for each step of a reaction can be determined. This information helps in predicting the feasibility and rate of a reaction under different conditions. For example, the Suzuki coupling reaction, a common method for functionalizing aryl halides, could be modeled to understand the role of the bromine atom in this compound and to optimize reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Structure-Activity Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent and selective molecules.
For a series of analogs of this compound, a QSAR model could be developed by correlating their biological activities (e.g., inhibitory concentrations against a specific enzyme) with a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting QSAR equation can then be used to predict the activity of new derivatives and to understand which structural features are most important for the desired biological effect.
Research Applications and Mechanistic Investigations
Role as a Key Synthetic Intermediate for More Complex Heterocyclic Frameworks
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is recognized as a versatile small molecule scaffold and a fundamental building block for the synthesis of more complex organic and biological compounds. cymitquimica.com The 7-azaindole (B17877) core is a bioisostere of indole (B1671886), meaning it can be used to replace an indole ring in pharmacologically important molecules to potentially improve properties like solubility or target binding. nih.gov
The strategic placement of the bromine atom at the 3-position and the nitrile group at the 6-position provides two reactive handles for further chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. This allows for the attachment of a wide variety of other molecular fragments, enabling the construction of diverse libraries of complex heterocyclic structures. researchgate.net These derivatized molecules are frequently investigated as potential therapeutic agents, particularly as kinase inhibitors. researchgate.net
Scaffold for Derivatization in Chemical Biology Probes and Mechanistic Studies
The 1H-pyrrolo[2,3-b]pyridine framework serves as a core scaffold for developing chemical probes used in mechanistic studies. By synthesizing derivatives from precursors like this compound, researchers can create potent and selective inhibitors of specific enzymes, such as protein kinases. These inhibitor molecules act as chemical probes to investigate the roles of their target enzymes within complex cellular signaling pathways.
For instance, the development of inhibitors for targets like Bruton's tyrosine kinase (BTK) or Focal Adhesion Kinase (FAK) from pyrrolopyridine scaffolds allows for the detailed study of the signaling cascades these enzymes control. researchgate.net The ability to systematically modify the scaffold at multiple positions allows for the fine-tuning of properties like potency, selectivity, and cell permeability, which are critical for an effective chemical probe.
Applications in Investigating Enzyme and Receptor Binding Mechanisms (e.g., Kinase Inhibition, Fibroblast Growth Factor Receptor Interactions)
A significant area of research for compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold is the development of inhibitors for protein kinases, which are crucial targets in oncology. researchgate.net Abnormal signaling from the Fibroblast Growth Factor Receptor (FGFR) family is a known driver in various cancers, making the development of FGFR inhibitors an attractive therapeutic strategy. rsc.orgnih.gov
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been synthesized and identified as potent FGFR inhibitors. rsc.orgnih.gov In one study, a derivative, compound 4h, demonstrated high potency against multiple members of the FGFR family. rsc.orgnih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which measures how much of the drug is needed to inhibit the enzyme's activity by 50%. The low nanomolar IC50 values indicate a very potent inhibitor. rsc.orgnih.gov The development of such compounds from versatile intermediates provides tools to probe the specific binding interactions within the ATP-binding pocket of these kinases. rsc.orgnih.gov
| Target Kinase | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
This table presents the half-maximal inhibitory concentration (IC50) values for compound 4h, a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, against four different Fibroblast Growth Factor Receptor (FGFR) kinases. Data sourced from research on potent FGFR inhibitors. rsc.orgnih.gov
Beyond FGFR, this scaffold has also been used to develop inhibitors for other kinases, such as Traf2- and NCK-interacting kinase (TNIK), which is a target in colorectal cancer. imist.ma
Utility in Exploring Cellular Pathways, such as Cell Proliferation and Apoptosis (In Vitro Mechanistic Studies)
By inhibiting key enzymes like FGFR, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can be used to study and modulate critical cellular pathways, including cell proliferation and apoptosis (programmed cell death). rsc.orgnih.gov
In vitro studies using cancer cell lines have demonstrated the biological effects of these compounds. For example, the potent FGFR inhibitor known as compound 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.org Furthermore, it was found to induce apoptosis in these cells, demonstrating its potential to trigger the cellular self-destruction pathway that is often deactivated in cancer. rsc.org Related heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have also been shown to induce apoptosis by affecting the levels of key regulatory proteins. mdpi.com Mechanistic studies revealed that these compounds can lead to a significant increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com
| Apoptotic Protein | Change in Expression vs. Control | Role |
|---|---|---|
| Caspase-3 | 6.9-fold increase | Pro-apoptotic (executioner) |
| Bax | 2.6-fold increase | Pro-apoptotic |
| Bcl-2 | Downregulated | Anti-apoptotic |
This table summarizes the changes in the expression of key apoptotic proteins in HepG2 cells after treatment with compound 5k, a kinase inhibitor with a related pyrrolopyrimidine core. This data illustrates the mechanism by which such scaffolds can induce programmed cell death. mdpi.com
Development as Precursors for Advanced Materials (e.g., Polymeric Semiconductors)
The application of the 7-azaindole core, the parent structure of this compound, extends beyond pharmaceuticals into the realm of materials science. The unique electronic properties of this heterocyclic system have led to its investigation in the field of organic electronics. Specifically, certain 7-azaindole derivatives have been utilized as blue emitters in the development of organic light-emitting devices (OLEDs). researchgate.net The luminescent properties of these compounds make them suitable for applications where converting electricity into light is required. However, the utility of this compound specifically as a monomer or precursor for advanced polymeric materials like polymeric semiconductors is not yet extensively documented in published research.
Investigations into Substrate Scope for Biocatalytic Transformations (e.g., Nitrile Reductases)
Biocatalysis, the use of enzymes to perform chemical reactions, is a growing field in green chemistry. The nitrile group (-C≡N) present in this compound makes it a potential substrate for certain enzymes. One such enzyme is nitrile reductase, a novel class of enzyme capable of reducing a nitrile to its corresponding primary amine (-CH2NH2). tugraz.at
Researchers have identified pyrrolo[2,3-b]pyridines as interesting potential substrates for the nitrile reductase QueF. tugraz.at This is because the 7-azaindole structure is similar to the enzyme's natural substrate. Investigating the substrate scope of enzymes like QueF is crucial for determining their applicability as biocatalysts in organic synthesis. tugraz.at Additionally, other biocatalytic transformations, such as the N-oxidation of the pyrrolopyridine ring system using monooxygenases expressed in Escherichia coli, have been reported, highlighting the potential for enzymatic modification of this scaffold. researchgate.net
Analogue Synthesis and Structure Activity Relationship Sar Exploration
Systematic Modification of Substituents at the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), core serves as a versatile template for chemical modification. Systematic alterations of substituents at various positions of this bicyclic system can profoundly influence the molecule's physicochemical properties and biological activity. Research into related 7-azaindole derivatives has demonstrated that substitutions at the C2, C4, and C5 positions can significantly impact their therapeutic potential. nih.govrsc.org
For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, modifications at the C5 position of the 1H-pyrrolo[2,3-b]pyridine core were explored. The introduction of a trifluoromethyl group at this position was found to be a crucial factor in improving the compound's activity, potentially by forming a hydrogen bond with key amino acid residues in the target protein. nih.gov Similarly, in the pursuit of Janus Kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl (B1232498) group at the C5-position led to a substantial increase in inhibitory activity. nih.gov
The synthesis of these modified cores often begins with appropriately substituted pyridine (B92270) precursors, which are then used to construct the fused pyrrole (B145914) ring through methods like the Fischer indole (B1671886) synthesis or Madelung-type cyclizations. rsc.org Modern synthetic strategies also employ palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the pre-formed 7-azaindole nucleus. researchgate.net
Table 1: Examples of Systematic Modifications on the Pyrrolo[2,3-b]pyridine Core and Their Reported Impact
| Position of Modification | Substituent | Reported Impact on Biological Activity | Reference |
| C5 | Trifluoromethyl (-CF₃) | Improved FGFR inhibitory activity | nih.gov |
| C5 | Carbamoyl (-CONH₂) | Increased JAK3 inhibitory activity | nih.gov |
| C4 | Cyclohexylamino | Increased JAK3 inhibitory activity | nih.gov |
Diversification Strategies at the Bromo (C-3) Position
The bromine atom at the C-3 position is a key handle for introducing chemical diversity through a variety of transition-metal-catalyzed cross-coupling reactions. This position is known to be reactive towards electrophilic substitution. rsc.org Palladium-catalyzed reactions are particularly well-suited for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Common diversification strategies include:
Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl groups by coupling the 3-bromo-7-azaindole with various boronic acids or esters. This approach has been successfully used in the synthesis of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines. researchgate.net
Sonogashira Coupling: This method allows for the installation of alkyne moieties, which can serve as versatile intermediates for further transformations or as key pharmacophoric elements. The synthesis of 7-azaindole derivatives has been achieved using Sonogashira coupling of halo-pyridines followed by cyclization. nih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the introduction of a diverse array of primary and secondary amines, as well as amides and other nitrogen-containing functional groups. This has been demonstrated on N-substituted 4-bromo-7-azaindoles. beilstein-journals.org
Heck Coupling: This reaction can be used to introduce alkenyl substituents at the C-3 position.
Stille Coupling: This allows for the introduction of various groups using organostannane reagents.
These reactions provide a powerful toolkit for exploring the steric and electronic requirements for biological activity at the C-3 position.
Table 2: Common Cross-Coupling Reactions for Diversification at the C-3 Bromo Position
| Reaction | Coupling Partner | Introduced Moiety | Catalyst System (Example) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Pd(PPh₃)₄ / Base |
| Sonogashira | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂ / CuI / Base |
| Buchwald-Hartwig | Amine/Amide | Amino/Amido | Pd(OAc)₂ / Ligand / Base |
| Heck | Alkene | Alkenyl | Pd(OAc)₂ / Ligand / Base |
| Stille | Organostannane | Various organic groups | Pd(PPh₃)₄ |
Variation of the Nitrile (C-6) Functional Group
The nitrile group at the C-6 position is a versatile functional group that can be transformed into a variety of other functionalities, each with distinct chemical properties that can influence a molecule's interaction with biological targets. The reactivity of nitriles allows for a broad exploration of SAR at this position. ebsco.comopenstax.org
Key transformations of the C-6 nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide and then a carboxylic acid. pressbooks.publibretexts.org These functional groups can introduce hydrogen bonding capabilities and alter the acidity of the molecule. For example, in a series of 7-azaindole derivatives developed as trypanocidal agents, the nitrile was replaced with an amide and a carboxylic acid to probe the SAR. nih.gov
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com This introduces a basic center and a flexible linker.
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com This allows for the introduction of various alkyl or aryl ketone moieties.
Cycloaddition Reactions: While less common for unactivated nitriles, they can participate as dienophiles or enophiles in certain cycloaddition reactions, leading to the formation of new heterocyclic rings. mit.edu
These transformations enable the systematic replacement of the nitrile with groups that have different electronic properties, hydrogen bonding capacities, and steric bulk.
Table 3: Potential Variations of the C-6 Nitrile Functional Group
| Reagent/Condition | Resulting Functional Group | Potential Change in Properties |
| H₃O⁺ / Heat | Carboxylic Acid (-COOH) | Increased acidity, H-bond donor/acceptor |
| H₂O₂ / Base | Primary Amide (-CONH₂) | H-bond donor/acceptor |
| LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) | Increased basicity, H-bond donor |
| R-MgBr then H₃O⁺ | Ketone (-COR) | H-bond acceptor, steric bulk |
Impact of N-Substituents on Reactivity and Molecular Interactions
The nitrogen atom of the pyrrole ring (N-1) is a common site for substitution, and the nature of the substituent at this position can have a profound impact on the molecule's reactivity and its interactions with biological targets. The N-H proton of the unsubstituted pyrrolo[2,3-b]pyridine can act as a hydrogen bond donor. acs.org
N-substitution can:
Modulate Reactivity: Protection of the N-1 position is often necessary for certain chemical transformations, such as palladium-catalyzed cross-coupling reactions, to proceed efficiently. beilstein-journals.org The presence of an N-substituent can influence the electronic properties of the ring system, thereby affecting the reactivity of other positions. For example, in palladium-catalyzed allylations of indoles, the nature of the borane (B79455) interacting with the indole nitrogen was found to influence the enantioselectivity. nih.gov
Alter Molecular Interactions: The introduction of a substituent at the N-1 position removes the hydrogen bond donor capability of the pyrrole nitrogen. This can significantly alter the binding mode of the molecule within a protein's active site. The substituent itself can also engage in new interactions, such as van der Waals or hydrophobic interactions, depending on its size and nature. For instance, methylation of the 1-nitrogen in 7-azaindole effectively shuts down non-radiative decay pathways involving the N1-H group. acs.org
Influence Physicochemical Properties: N-substituents can impact properties such as solubility and lipophilicity, which are crucial for drug development.
Common N-substituents include alkyl groups (e.g., methyl, ethyl, benzyl) and aryl groups, which can be introduced via N-alkylation or N-arylation reactions, respectively. beilstein-journals.org
Design and Synthesis of Compound Libraries for Mechanistic Screening
To efficiently explore the SAR of the 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile scaffold, the design and synthesis of compound libraries are essential. These libraries are collections of structurally related compounds that are synthesized and screened in parallel to identify key structural features responsible for biological activity.
Strategies for library design and synthesis include:
Combinatorial Chemistry: This approach involves the systematic combination of a set of building blocks to generate a large number of compounds. For the target scaffold, a combinatorial library could be generated by reacting a common this compound core with a diverse set of boronic acids (for Suzuki coupling at C-3), amines (for Buchwald-Hartwig amination at C-3), and reagents to modify the C-6 nitrile.
Solid-Phase Synthesis: Attaching the pyrrolo[2,3-b]pyridine core to a solid support allows for the use of excess reagents and simplified purification procedures, which is advantageous for library synthesis. The development of solid-phase synthetic strategies for 2,3-disubstituted azaindole libraries has been reported. nih.gov A DNA-encoded library of related pyrrolo[2,3-d]pyrimidines has also been successfully synthesized, highlighting the potential for generating very large libraries. bohrium.com
Parallel Synthesis: This involves the simultaneous synthesis of a series of compounds in separate reaction vessels, allowing for the rapid generation of a focused library of analogues.
The design of these libraries should be guided by an understanding of the target's structure and known SAR for related compounds. The resulting data from screening these libraries can then be used to build predictive models and guide the design of next-generation analogues with improved properties.
Future Research Directions and Emerging Challenges
Development of Novel, Sustainable, and Scalable Synthetic Routes
The synthesis of functionalized 7-azaindoles often relies on multi-step processes that may not be efficient or environmentally benign. organic-chemistry.org Future research must prioritize the development of novel synthetic strategies for 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile that are both sustainable and scalable.
Current research in the broader field of 7-azaindole (B17877) synthesis points towards several promising directions:
One-Pot Methodologies: Domino reactions that combine several transformations into a single operation can significantly improve efficiency. rsc.org A future goal would be to devise a one-pot synthesis starting from simple pyridine (B92270) precursors to construct the 3-bromo-6-cyano-7-azaindole core, minimizing waste and purification steps.
C-H Activation: Direct functionalization of the 7-azaindole core through C-H activation is a powerful and atom-economical approach. rsc.org Research could focus on developing selective catalytic systems to introduce the bromo and cyano groups onto the parent 1H-pyrrolo[2,3-b]pyridine scaffold, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing the synthesis of this compound for flow reactors could enable safer handling of hazardous reagents and facilitate large-scale production for industrial applications.
The challenge lies in achieving high regioselectivity and yield while adhering to the principles of green chemistry, such as using less toxic solvents, reducing energy consumption, and minimizing waste generation.
Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies
The existing bromine and nitrile functionalities on the this compound scaffold are gateways to a vast chemical space. Future research should systematically explore their reactivity to unlock novel molecular designs.
Cross-Coupling Reactions: The bromine at the C3-position is well-suited for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). rsc.orgnih.gov This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, to modulate the electronic and steric properties of the molecule. A key challenge will be to map the scope of these reactions and understand the influence of the C6-carbonitrile group on their efficiency.
Nitrile Group Transformations: The carbonitrile group is a versatile precursor to other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles. Exploring these transformations on the 3-bromo-7-azaindole core could yield derivatives with entirely new biological or material properties.
Global Ring Functionalization: Beyond the existing functional groups, the reactivity of the other positions on the bicyclic ring system (C2, C4, C5, and N1) remains largely unexplored for this specific compound. rsc.org Future work should investigate selective functionalization at these sites to create highly substituted and complex derivatives.
Advanced Computational Prediction and De Novo Design of Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Applying these methods to this compound can guide synthetic efforts and rationalize experimental findings.
Reactivity Prediction: Quantum chemical calculations can predict the electron density and reactivity of different sites on the molecule. This can help foresee the outcomes of various chemical reactions and guide the choice of reagents and conditions for achieving desired functionalizations.
De Novo Design: Structure-based design and machine-learning models can be used to design novel derivatives with specific, tailored properties. acs.org For instance, by modeling the interaction of the 7-azaindole core with a biological target like a kinase, computational tools can suggest modifications to the scaffold that would enhance binding affinity and selectivity. researchgate.net
Property Simulation: Computational methods can predict key physicochemical properties such as solubility, stability, and electronic characteristics (e.g., HOMO/LUMO levels). This is crucial for designing derivatives suitable for specific applications, whether as pharmaceuticals or as components in electronic devices. acs.org
An emerging challenge is to improve the accuracy of these predictive models and integrate them seamlessly with automated synthesis platforms to create a closed-loop discovery cycle.
Expanding Applications in New Fields of Chemical Science and Technology
While 7-azaindole derivatives are well-established as privileged scaffolds in drug discovery, particularly as kinase inhibitors, the unique substitution pattern of this compound may enable applications in other fields. nih.govnih.govnih.gov
Medicinal Chemistry: The compound serves as an excellent starting point for creating libraries of novel bioactive molecules. Its derivatives could be explored as inhibitors for a wider range of enzyme families beyond kinases or as probes for chemical biology. nih.govsci-hub.se
Materials Science: The electron-withdrawing nature of the nitrile group combined with the extended π-system of the 7-azaindole core suggests potential use in organic electronics. Future research could investigate derivatives as organic light-emitting diode (OLED) emitters, organic field-effect transistor (OFET) semiconductors, or fluorescent probes. rsc.org
Coordination Chemistry: The pyridine nitrogen atom in the 7-azaindole ring can act as a ligand for metal ions. rsc.org This opens up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.
Overcoming Synthetic Hurdles in Regioselective Functionalization of Poly-Substituted Derivatives
As the complexity of target molecules based on the this compound scaffold increases, so do the synthetic challenges. A major hurdle is achieving regioselectivity in subsequent functionalization steps.
Introducing a third or fourth substituent onto the ring system requires precise control to avoid unwanted side reactions or the formation of isomeric mixtures that are difficult to separate. For example, functionalizing the C4 or C5 position without affecting the C3-bromo or C6-cyano groups is a significant challenge.
Future research must focus on developing:
Orthogonal Protecting Group Strategies: Employing protecting groups that can be removed under different conditions to selectively unmask specific reactive sites on the molecule.
Directed Metalation: Using directing groups to guide metallizing agents (like lithium or magnesium bases) to a specific position on the ring, enabling subsequent reaction with an electrophile.
Highly Selective Catalysis: Designing catalysts that can distinguish between the different C-H or C-X bonds on the polysubstituted ring system to effect transformation at only the desired position.
Successfully addressing these synthetic hurdles is critical for unlocking the full potential of this compound as a versatile building block for advanced chemical synthesis. nih.gov
Q & A
Q. What are the common synthetic routes for 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how are reaction conditions optimized?
The synthesis of this compound typically involves cyclization or condensation reactions. A key method uses 2-amino-1H-pyrrole derivatives reacting with carbonitriles under acidic conditions (e.g., acetic acid) to form the fused pyrrolopyridine core . Microwave-assisted synthesis has also been employed to reduce reaction times (from hours to minutes) while improving yields (up to 85–90%) by optimizing parameters like temperature (120–150°C) and microwave power (300–500 W) . Bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : A strong absorption band near 2200 cm⁻¹ confirms the nitrile group, while aromatic C-H stretching appears around 3000 cm⁻¹ .
- NMR : ¹H NMR shows distinct signals for the pyrrole NH proton (~12 ppm, broad) and aromatic protons in the pyridine ring (6.8–8.5 ppm). The bromine atom induces deshielding in adjacent protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 252.96 for C₈H₄BrN₃) .
Q. What biological activities are associated with this compound, and what assays are used for evaluation?
Derivatives of pyrrolo[2,3-b]pyridine exhibit antitumor, antiviral, and kinase-inhibitory activities. For example:
- Anticancer Activity : Cytotoxicity assays (e.g., MTT) against breast cancer (MCF7) and lung cancer cell lines show IC₅₀ values in the low micromolar range (2–10 µM) .
- Kinase Inhibition : Biochemical assays (e.g., ADP-Glo™) reveal inhibition of kinases like JAK2 or EGFR with Ki values <100 nM .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or functionalization be addressed?
Regioselectivity is influenced by electronic and steric factors. For bromination at the 3-position, directing groups (e.g., electron-donating substituents) or protective strategies (e.g., sulfonyl groups) are used to block competing sites . Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps, guiding experimental design .
Q. How should researchers resolve contradictions in biological assay data across studies?
Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay conditions (e.g., cell line variability, serum concentration). For example:
- Apoptosis vs. Necrosis : Flow cytometry with Annexin V/PI staining distinguishes apoptotic cells from necrotic ones, clarifying mechanisms reported in conflicting studies .
- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., KinomeScan) identify off-target effects that may skew activity interpretations .
Q. What strategies enhance the pharmacological profile of derivatives through structural modification?
Key derivatization approaches include:
- C-3 Position : Introducing substituents (e.g., methyl, phenyl) improves metabolic stability .
- C-6 Carbonitrile Replacement : Substituting with carboxylate or amide groups enhances solubility while retaining kinase affinity .
- Ring Expansion : Fusing additional heterocycles (e.g., pyrazole) increases target selectivity, as seen in bis-dihydropyrano[2,3-b]pyridine derivatives .
Q. What experimental evidence supports the role of this compound in apoptosis induction?
Mechanistic studies using Western blotting and qPCR show upregulation of pro-apoptotic markers (e.g., Bax, caspase-3) and downregulation of Bcl-2 in treated cancer cells. ROS generation assays (e.g., DCFH-DA staining) confirm oxidative stress as a contributing factor .
Q. How can computational methods aid in optimizing this compound for specific targets?
- Molecular Docking : Simulations with kinase structures (e.g., PDB 4HHE for JAK2) predict binding modes of derivatives, guiding synthetic prioritization .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks, reducing late-stage attrition .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted routes for scalability and efficiency .
- Characterization : Combine HRMS with 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities .
- Biological Testing : Use orthogonal assays (e.g., ATP depletion and cell viability) to validate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
